Ethyl [(5-isobutyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate
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Overview
Description
Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate is a chemical compound with the molecular formula C10H15N3O3S . It has an average mass of 257.309 Da and a monoisotopic mass of 257.083405 Da .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which include Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate, often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate is represented by the formula C10H15N3O3S . This indicates that the compound contains 10 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives, such as Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate, are diverse. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Scientific Research Applications
1. Pharmacological Applications
Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate and its derivatives have been studied for various pharmacological effects. Notably, certain 1,3,4-thiadiazole derivatives have shown significant anti-inflammatory and analgesic activities. For instance, one compound exhibited a noteworthy in vitro anti-inflammatory activity of 72.5% compared to ibuprofen's 47.7%. Another derivative demonstrated the highest analgesic activity at 69.8% (Shkair et al., 2016). Additionally, some derivatives have displayed promising growth stimulant properties, with activities ranging between 65-100% compared to heteroauxin (Knyazyan et al., 2013).
2. Antimicrobial Properties
Research has also explored the antimicrobial potential of these compounds. Specific derivatives of ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate have been synthesized and tested against various bacterial and fungal strains, showing notable antibacterial and antifungal activities (Desai et al., 2007).
3. Structural and Chemical Analysis
The structure and properties of these compounds have been a subject of interest as well. Studies involving X-ray diffraction analysis have provided insights into the complex structures and bonding patterns of certain derivatives, enhancing the understanding of their chemical behavior and potential applications (Ishankhodzhaeva et al., 2001).
4. Insights from Quantum Theory and Molecular Modeling
Quantum theory and molecular modeling have been used to analyze noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines. This provides valuable insights into the nature of these interactions, crucial for understanding the stability and behavior of these compounds at the molecular level (El-Emam et al., 2020).
Future Directions
Properties
IUPAC Name |
ethyl 2-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-4-16-9(15)8(14)11-10-13-12-7(17-10)5-6(2)3/h6H,4-5H2,1-3H3,(H,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIMPHRRXVJCFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NN=C(S1)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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